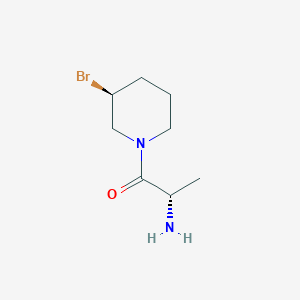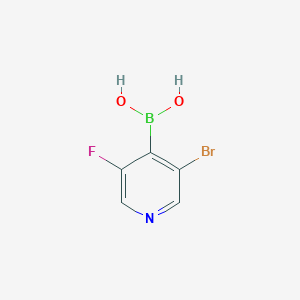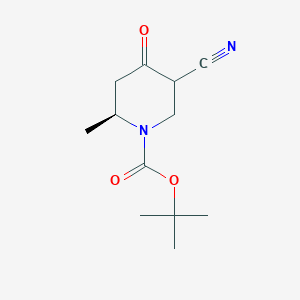
tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyano group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds smoothly with Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation .
Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl esters include tert-butyl hydroperoxide, triethylsilane, and various catalysts. Reaction conditions often involve mild temperatures and the use of solvents that stabilize the transition states .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
- tert-Butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate
- tert-Butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it different from other similar compounds that may lack this functional group .
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
tert-butyl (2S)-5-cyano-2-methyl-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-8-5-10(15)9(6-13)7-14(8)11(16)17-12(2,3)4/h8-9H,5,7H2,1-4H3/t8-,9?/m0/s1 |
Clave InChI |
KDFQPLCMBTYYSA-IENPIDJESA-N |
SMILES isomérico |
C[C@H]1CC(=O)C(CN1C(=O)OC(C)(C)C)C#N |
SMILES canónico |
CC1CC(=O)C(CN1C(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B11757379.png)
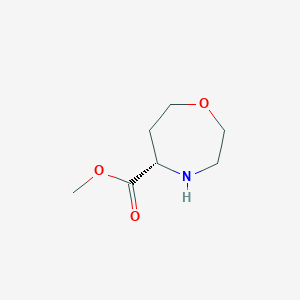
![2-Methoxy-5-methyl-8,9-dihydro-5H-pyrido[3,2-b]azepin-6(7H)-one](/img/structure/B11757390.png)
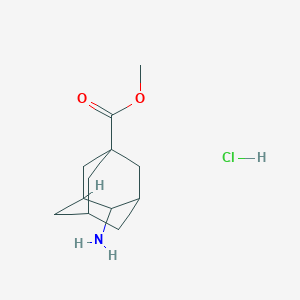
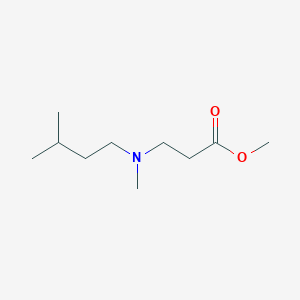
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757401.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11757405.png)

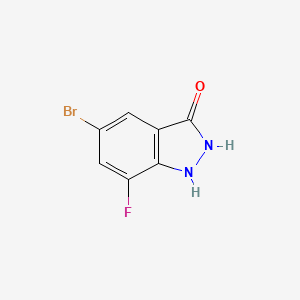
![4-Chloro-2-(methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B11757433.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757438.png)
![7-amino-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11757440.png)
